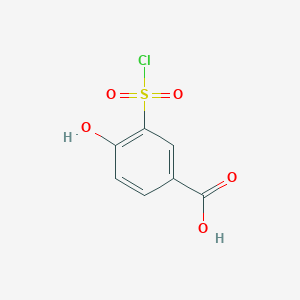

3-(Chlorosulfonyl)-4-hydroxybenzoic acid

Overview

Description

3-(Chlorosulfonyl)-4-hydroxybenzoic acid is a sulfonyl halide . It participates in the synthesis of novel anthranilic acid class of PPARδ (Peroxisome proliferator-activated receptor δ) partial agonists .

Synthesis Analysis

The synthesis of 3-(Chlorosulfonyl)-4-hydroxybenzoic acid involves the reaction of hydrogen chloride with a solution of sulfur trioxide in sulfuric acid . It can also be prepared by chlorination of sulfuric acid .Molecular Structure Analysis

The molecular formula of 3-(Chlorosulfonyl)-4-hydroxybenzoic acid is ClSO2C6H4CO2H . Its molecular weight is 220.63 .Scientific Research Applications

1. Versatile Intermediate for Value-Added Compounds

4-Hydroxybenzoic acid (4-HBA), closely related to 3-(Chlorosulfonyl)-4-hydroxybenzoic acid, has been identified as a promising intermediate for several bioproducts. These applications include use in food, cosmetics, pharmacy, fungicides, and other areas. Recent developments in synthetic biology and metabolic engineering have enabled the biosynthesis of 4-HBA, enhancing its potential as a feedstock for high-value bioproducts (Wang et al., 2018).

2. Synthesis of Antimicrobial Agents

A practical synthesis of a derivative, 3-chloro-2,4-difluoro-5-hydroxybenzoic acid, demonstrates its role as a key intermediate for creating antimicrobial 3-quinolinecarboxylic acid drugs. This synthesis involves multiple steps such as nitration, esterification, and hydrolysis, showcasing the potential of hydroxybenzoic acid derivatives in drug development (Zhang et al., 2020).

3. Antibacterial Activity of Derivatives

3-Hydroxybenzoic acid, structurally related to 3-(Chlorosulfonyl)-4-hydroxybenzoic acid, is known for various biological properties including antimicrobial activities. Its derivatives are utilized in drugs, cosmetics, food, and beverages. Novel ester/hybrid derivatives of 3-Hydroxybenzoic acid have been synthesized and shown potential antibacterial activity, indicating its usefulness in drug development (Satpute et al., 2018).

4. Degradation in Environmental Treatment

The degradation of a related compound, 3-chloro-4-hydroxybenzoic acid, by gamma irradiation has been studied in biological effluent treatment. This research is crucial for understanding how chlorinated aromatic compounds can be effectively decomposed in wastewater treatment processes (Chu & Wang, 2016).

5. Use in Chromogenic Systems

Hydroxybenzoic acids have been employed in chromogenic systems for measuring substances like hydrogen peroxide, showcasing their utility in analytical chemistry. This application is particularly relevant in clinical assays and diagnostic tests (Fossati & Prencipe, 2010).

6. Production of Hydroxyl Radicals in Water Treatments

Hydroxybenzoic acids like 4-hydroxybenzoic acid have been used as trapping agents in studies comparing hydroxyl radical yields inphoto- and electro-catalytic water treatment systems. These studies are significant for environmental science, especially in understanding the behavior of hydroxyl radicals in different treatment scenarios (Tung et al., 2014).

7. Synthesis of Hydroxybenzoic Acid Derivatives in Microorganisms

Hydroxybenzoic acids like 4-hydroxybenzoic acid have been synthesized in microorganisms like Escherichia coli, demonstrating their potential in producing biologically functional derivatives. These derivatives find applications in the cosmetic, food, and pharmaceutical industries (Kim et al., 2020).

8. Biodegradation by Microorganisms

Studies on microorganisms capable of degrading hydroxybenzoic acids, such as Bacillus sp. OS13, which can utilize 3-hydroxybenzoate as a carbon source, are crucial for environmental management. These findings are relevant for the bioremediation of contaminated environments (Mulla et al., 2016).

9. Electrochemical Sensors

The development of electrochemical sensors based on hydroxybenzoic acid derivatives, such as the sensor for phenylpropanolamine derived from 3-hydroxybenzoic acid, demonstrates the application of these compounds in analytical and forensic chemistry (Shishkanova et al., 2021).

Mechanism of Action

Target of Action

It is known that sulfonyl halides, such as 3-(chlorosulfonyl)benzoic acid, participate in the synthesis of novel anthranilic acid class of pparδ (peroxisome proliferator-activated receptor δ) partial agonists . PPARδ is a nuclear receptor that plays a crucial role in the regulation of cellular metabolism, including lipid metabolism and glucose homeostasis .

Mode of Action

Sulfonyl halides are electrophilic in nature and can react with nucleophiles, leading to various chemical transformations . The chlorosulfonyl group can be replaced by other groups, enabling the compound to interact with its targets .

Biochemical Pathways

Given its potential role in the synthesis of pparδ agonists, it may indirectly influence the pathways regulated by pparδ, such as lipid metabolism and glucose homeostasis .

Pharmacokinetics

It’s important to note that the compound’s solubility, stability, and reactivity would play a significant role in its bioavailability .

Result of Action

Based on its potential role in the synthesis of pparδ agonists, it could potentially influence cellular metabolism, including lipid metabolism and glucose homeostasis .

Action Environment

The action, efficacy, and stability of 3-(Chlorosulfonyl)-4-hydroxybenzoic acid can be influenced by various environmental factors. For instance, the compound is moisture-sensitive , which means its stability and reactivity could be affected by humidity. Additionally, the pH of the environment could influence the compound’s ionization state, potentially affecting its absorption and distribution .

properties

IUPAC Name |

3-chlorosulfonyl-4-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClO5S/c8-14(12,13)6-3-4(7(10)11)1-2-5(6)9/h1-3,9H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKNHBVJEQDQGIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)S(=O)(=O)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90507134 | |

| Record name | 3-(Chlorosulfonyl)-4-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90507134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Chlorosulfonyl)-4-hydroxybenzoic acid | |

CAS RN |

77719-02-9 | |

| Record name | 3-(Chlorosulfonyl)-4-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90507134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(chlorosulfonyl)-4-hydroxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

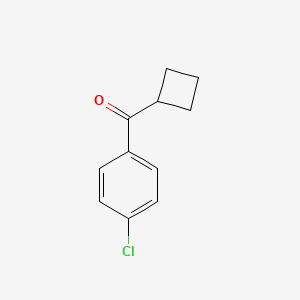

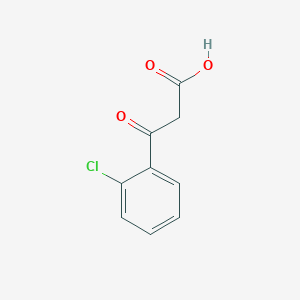

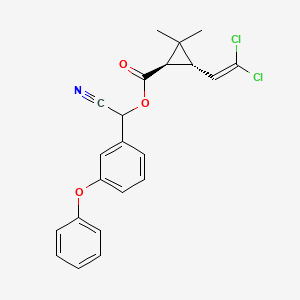

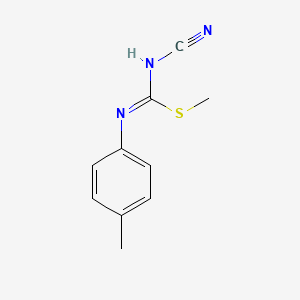

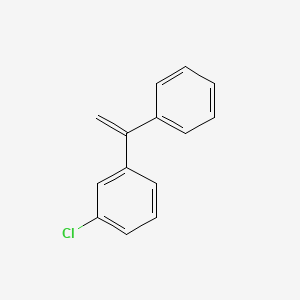

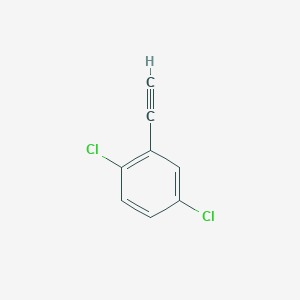

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Nitro-[1,1'-biphenyl]-3-amine](/img/structure/B1354575.png)

![1-[(Dimethylamino)Methyl]Cyclopentane-1-Carbaldehyde](/img/structure/B1354585.png)

![[(S)-cyano-(3-phenoxyphenyl)methyl] 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B1354587.png)

![Diethyl [(quinolin-8-yl)methyl]phosphonate](/img/structure/B1354599.png)

![1H-Pyrrolo[2,3-b]pyridine-3-carboxamide](/img/structure/B1354610.png)